N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-22(4-2)14-10-8-13(9-11-14)18(23)21-19-16(12-20)15-6-5-7-17(15)24-19/h8-11H,3-7H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYHCPMIIWOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Ring: This step often starts with the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the cyclopenta[b]thiophene core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or through the Sandmeyer reaction.
Attachment of the Benzamide Moiety: The final step involves coupling the cyclopenta[b]thiophene intermediate with a diethylaminobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or neurological disorders.
Industry
In material science, the compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics. For example, it could be used in the fabrication of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The cyano group and the diethylamino moiety are likely involved in interactions with molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups: Nitro () and sulfonamide () substituents correlate with antibacterial activity, likely due to enhanced interactions with bacterial enzymes like MurF ligase . Electron-Donating Groups: The diethylamino group in the target compound and methoxy groups in improve solubility and may enhance tyrosine kinase inhibition by mimicking ATP-binding motifs .
Molecular Weight and Solubility :
- Compounds with higher molecular weights (e.g., : 518.40 g/mol) exhibit potent anticancer activity but may face challenges in pharmacokinetics.
- The trimethoxy derivative () has a lower molecular weight (358.41 g/mol) and predicted density (1.34 g/cm³), suggesting favorable drug-like properties .
Mechanistic Divergence: Sulfonamide-containing analogs () show dual activity: antibacterial (MurF inhibition) and anticancer (tyrosine kinase inhibition) . The target compound’s diethylamino group may prioritize kinase inhibition over antibacterial effects, though experimental validation is needed.
Research Findings and Implications
Anticancer Activity
Derivatives of the cyclopenta[b]thiophene scaffold, such as those in and , exhibit IC₅₀ values in the nanomolar range (e.g., 30.8 nM for compound 24) against MCF-7 cells. These compounds inhibit tyrosine kinases by competing with ATP at binding sites, akin to clinical drugs like gefitinib . The target compound’s diethylamino group may enhance this interaction through hydrogen bonding or π-π stacking with kinase domains.
Antibacterial Activity
The 2-chloro-5-(diethylsulfamoyl)benzamide analog () demonstrated strong binding to the MurF protein (binding energy: −9.2 kcal/mol), a critical enzyme in bacterial cell wall synthesis . This suggests that sulfonamide-substituted derivatives are promising leads for overcoming antibiotic resistance.
Physicochemical Optimization
The trimethoxy derivative () highlights the importance of balancing molecular weight and polarity. Its lower density and predicted solubility align with Lipinski’s rule of five, making it a viable candidate for oral administration .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2OS |
| Molecular Weight | 430.57 g/mol |
| LogP | 4.2414 |
| Polar Surface Area | 40.467 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor of certain protein kinases and may modulate the activity of neurotransmitter receptors.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported that this compound inhibited cell proliferation in various cancer types, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
Antimicrobial Activity
The compound also displays antimicrobial activity against a range of pathogens. In vitro tests revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain strains. The minimum inhibitory concentrations (MICs) for bacterial strains were found to be between 15 to 30 µg/mL.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant decrease in cell viability at concentrations above 25 µM after 48 hours of treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy to amoxicillin against Staphylococcus aureus with an MIC of 20 µg/mL.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function in models of induced neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
